Home > Products > Screening Compounds P48911 > 1,4-Bis(morpholinoacetyl)piperazine
1,4-Bis(morpholinoacetyl)piperazine - 22764-36-9

1,4-Bis(morpholinoacetyl)piperazine

Catalog Number: EVT-14136406
CAS Number: 22764-36-9
Molecular Formula: C16H28N4O4
Molecular Weight: 340.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4-Bis(morpholinoacetyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives, characterized by its unique molecular structure and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural similarities to various pharmacologically active agents. Its synthesis typically involves the reaction of piperazine with morpholinoacetyl chloride, resulting in a compound that may exhibit diverse therapeutic properties.

Source

The compound can be synthesized from commercially available starting materials, such as piperazine and morpholinoacetyl chloride, under specific reaction conditions. The synthesis route is well-documented in chemical literature, indicating its accessibility for research and development purposes .

Classification

1,4-Bis(morpholinoacetyl)piperazine is classified as an amide due to the presence of the morpholinoacetyl groups attached to the piperazine ring. It is also categorized under piperazine derivatives, which are known for their varied biological activities, including antimicrobial and antitumor properties.

Synthesis Analysis

Methods

The synthesis of 1,4-Bis(morpholinoacetyl)piperazine typically involves the following steps:

  1. Reagents: Piperazine and morpholinoacetyl chloride are used as primary reagents.
  2. Reaction Conditions: The reaction is conducted under basic conditions, often utilizing a base such as triethylamine or sodium bicarbonate to neutralize hydrochloric acid generated during the reaction.
  3. Procedure:
    • Piperazine is dissolved in an appropriate solvent (e.g., dichloromethane).
    • Morpholinoacetyl chloride is added dropwise to the solution while maintaining a controlled temperature.
    • The mixture is stirred for several hours until completion, monitored by thin-layer chromatography.
    • The product is isolated through precipitation or extraction methods and purified by recrystallization.

Technical Details

The reaction typically yields 1,4-Bis(morpholinoacetyl)piperazine in moderate to high yields (50-85%), depending on the exact conditions used. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .

Molecular Structure Analysis

Structure

1,4-Bis(morpholinoacetyl)piperazine features a piperazine ring with two morpholinoacetyl groups attached at the 1 and 4 positions. The molecular formula is C14H22N4O2C_{14}H_{22}N_4O_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 286.35 g/mol
  • Chemical Structure: The compound can be represented as follows:
Structure C4H8N2+2C7H14N2OC14H22N4O2\text{Structure }\quad \text{C}_4\text{H}_8\text{N}_2+2\text{C}_7\text{H}_{14}\text{N}_2\text{O}\rightarrow \text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_2

This structure contributes to its potential interactions in biological systems.

Chemical Reactions Analysis

Reactions

1,4-Bis(morpholinoacetyl)piperazine may undergo various chemical reactions typical of amides and piperazines:

  • Hydrolysis: In aqueous conditions or under acidic/basic catalysis, it can hydrolyze to yield piperazine and morpholinoacetic acid.
  • Acylation: The amide nitrogen can participate in further acylation reactions.
  • Nucleophilic Substitution: The piperazine ring can act as a nucleophile in substitution reactions with electrophiles.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 1,4-Bis(morpholinoacetyl)piperazine is not fully elucidated but can be inferred based on its structural characteristics:

  • It may interact with biological targets such as enzymes or receptors due to the presence of morpholino groups that facilitate binding.
  • The piperazine moiety could enhance solubility and permeability through biological membranes.

Process Data

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer activities by inhibiting key metabolic pathways or disrupting cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 150°C to 160°C.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Reacts with strong nucleophiles or electrophiles due to the functional groups present.

Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) confirm the presence of characteristic functional groups associated with amides .

Applications

1,4-Bis(morpholinoacetyl)piperazine has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infectious diseases or cancers.
  • Biological Research: Used in studies investigating piperazine derivatives' effects on cellular processes.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules with desired biological activities .
Introduction to 1,4-Bis(morpholinoacetyl)piperazine in Medicinal Chemistry

1,4-Bis(morpholinoacetyl)piperazine represents a strategically engineered hybrid molecule incorporating two privileged heterocyclic scaffolds—piperazine and morpholine—linked via acetyl spacers. This structural architecture exemplifies contemporary drug design principles aimed at leveraging synergistic pharmacological properties. While direct studies on this specific compound in the provided literature are limited, its core structural components and design rationale are extensively validated within medicinal chemistry research. The molecule’s significance stems from its potential to merge the favorable pharmacokinetic and pharmacodynamic attributes of both heterocycles, positioning it as a versatile scaffold for developing multitarget ligands against complex diseases, particularly cancer and microbial infections [5] [6]. Its exploration aligns with the growing emphasis on molecular hybridization as a method to overcome limitations of single-target agents [5] [8].

Role of Piperazine and Morpholine Scaffolds in Drug Design

Piperazine and morpholine are ubiquitous nitrogen-containing heterocycles in FDA-approved drugs and experimental pharmaceuticals, each conferring distinct advantages to molecular profiles:

  • Piperazine (1,4-diazacyclohexane): This six-membered ring with two opposing nitrogen atoms ranks as the third most prevalent N-heterocycle in small-molecule pharmaceuticals, following piperidine and pyridine [9]. Its significance arises from:
  • Enhanced Bioavailability: The basic nitrogen atoms (pKa ~9.5 for the secondary amine) facilitate salt formation, significantly improving aqueous solubility crucial for oral absorption. Protonation also aids membrane permeation via electrostatic interactions [5] [6].
  • Conformational Flexibility: The chair-boat interconversion allows piperazine to adapt its geometry, optimizing binding interactions with diverse biological targets [5].
  • Versatile Vector for Substituents: The N1 and N4 positions serve as points for appending diverse pharmacophoric elements or linker units, enabling rational drug design. This is exemplified in drugs like the anticancer agent Imatinib (targeting Bcr-Abl kinase) and the antipsychotic Aripiprazole (dopamine partial agonist) [1] [5].
  • CNS Penetration: Piperazine derivatives often exhibit favorable blood-brain barrier permeability, making them valuable in neuropsychiatric drug development (e.g., the antidepressant Fluoxetine derivatives) [5].

  • Morpholine (Tetrahydro-1,4-oxazine): This six-membered ring features one nitrogen and one oxygen atom. Its key contributions include:

  • Improved Solubility and Metabolic Stability: The oxygen atom acts as a strong hydrogen bond acceptor, enhancing water solubility. Morpholine rings generally demonstrate higher metabolic stability compared to simpler aliphatic amines, reducing susceptibility to oxidative deamination [2] [6].
  • Hydrogen Bonding Capability: The tertiary nitrogen and ether oxygen participate in hydrogen bonding networks with biological targets, enhancing binding affinity and selectivity. This is crucial for kinase inhibitors (e.g., the PI3K inhibitor Pictilisib) and antimicrobials [6].
  • Modulation of Lipophilicity: Morpholine provides a balance between hydrophilicity and lipophilicity (LogP contribution ~ -0.4), aiding in optimizing overall drug-like properties [6].

Table 1: Key Contributions of Piperazine and Morpholine Scaffolds in Drug Molecules

ScaffoldKey Physicochemical/Biological ContributionsRepresentative Drug ExamplesPrimary Therapeutic Use
PiperazineEnhanced bioavailability, Solubility (via salt formation), Conformational flexibility, CNS penetration, Versatile substitution pointsImatinib, Aripiprazole, Sitagliptin, CiprofloxacinAnticancer, Antipsychotic, Antidiabetic, Antibacterial
MorpholineImproved solubility & metabolic stability, Strong H-bonding capacity, Optimal LogP modulationGefitinib (metabolite), Pictilisib, Linezolid (analogue), TimololAnticancer (Kinase inhibition), Antibacterial, Antiglaucoma

The 1,4-Bis(morpholinoacetyl)piperazine structure integrates both these privileged motifs. The central piperazine core offers a symmetrical platform with two nitrogen atoms for functionalization. Each nitrogen is acylated with an acetic acid derivative, terminating in a morpholine ring. This design potentially combines the solubility-enhancing and hydrogen-bonding prowess of morpholine with the pharmacokinetic versatility and structural adaptability of piperazine. The acetyl linker (-CH₂C(O)-) adds conformational freedom and metabolic stability compared to direct linkage [5] [6].

Structural Hybridization Strategies for Multitarget Ligands

The design of 1,4-Bis(morpholinoacetyl)piperazine epitomizes the rational structural hybridization strategy, a cornerstone of modern medicinal chemistry for developing multitarget ligands. This approach involves the covalent fusion of two or more distinct pharmacophoric units, each with known or potential biological activity, into a single chemical entity [5] [8].

  • Rationale for Hybrid Design: Hybrid molecules aim to achieve several advantages over single-target drugs or combination therapies:
  • Synergistic or Additive Effects: By simultaneously modulating multiple targets involved in a disease pathway, hybrids can produce enhanced efficacy. For instance, a molecule targeting both DNA synthesis and cell cycle regulation in cancer might be more potent than agents targeting either alone [5].
  • Overcoming Drug Resistance: Targeting multiple pathways can reduce the likelihood of resistance development, a major issue in antimicrobial and anticancer therapy [8] [10].
  • Improved Pharmacokinetics: A well-designed hybrid can inherit favorable ADME properties from its constituent parts, potentially leading to better bioavailability and tissue distribution than its individual components [5].
  • Simplified Pharmacology: A single hybrid molecule offers predictable pharmacokinetics and reduces the risk of drug-drug interactions compared to co-administered drugs [5] [8].

  • Hybridization Tactics Exemplified by 1,4-Bis(morpholinoacetyl)piperazine:

  • Dimeric Symmetry: The molecule possesses a C₂-symmetrical structure around the central piperazine. Symmetric dimers are a common hybridization tactic, particularly for targeting homodimeric proteins or enhancing receptor cross-linking [5] [8]. This is observed in bis-chalcone-piperazine hybrids showing potent antitumor activity (e.g., IC₅₀ = 0.19 µM against A549 lung cancer cells) [5].
  • Conjugated Linkers: The acetyl linker (-CH₂C(O)-) between piperazine and morpholine is crucial. This spacer modulates distance and flexibility between the pharmacophores, optimizing interaction with binding sites. Research on flavonoid-piperazine hybrids demonstrated that linker length significantly impacts potency; derivatives with 4-carbon spacers were 5-20 fold more active than the parent flavonoid [5].
  • Combination of Known Bioactive Motifs: The hybrid directly incorporates morpholine, recognized for targeting enzymes like kinases and enoyl-ACP reductase (involved in fatty acid biosynthesis crucial for bacterial survival), and piperazine, known for enhancing bioavailability and enabling interactions with diverse receptors [6] [10]. This creates potential for dual or multi-target activity.

Table 2: Hybridization Strategies and Their Impact in Piperazine-Morpholine Based Drug Design

Hybridization StrategyDescription & RationaleExamples from Literature (Relevant to Concept)Potential Impact on 1,4-Bis(morpholinoacetyl)piperazine
Dimeric SymmetryLinking two identical/similar pharmacophores via a central core (e.g., piperazine). Targets symmetric proteins/receptors.Bis-chalcone-piperazine hybrids (IC₅₀ = 0.19 µM vs A549) [5]; Bis-cyanoacrylamide-piperazine-sulfamethoxazole [8]Potential for enhanced affinity against dimeric targets; Increased avidity effects.
Conjugated LinkerSpacer (e.g., acetyl -CH₂C(O)-) connecting pharmacophores. Modulates distance, orientation, and flexibility.Oroxylin A-7-O-alkylamino derivatives (4C linker optimal, 5-20x ↑ activity) [5]; Vanillin-thiazolidinedione-morpholine hybrids [2]Optimizes spatial presentation of morpholine units; May influence metabolic stability.
Pharmacophore FusionDirect covalent linkage of distinct bioactive scaffolds (Morpholine + Piperazine).Coumarin-triazole-morpholine hybrids [1]; N,N′-Bis(1,3,4-thiadiazole)piperazines as Enoyl-ACP reductase inhibitors [10]Combines H-bonding/metabolic stability (Morpholine) with PK versatility (Piperazine).
  • Potential for Multitarget Activity: The structural features suggest potential interactions with several biological targets. The morpholine moiety is frequently found in compounds targeting bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis [10]. Piperazine derivatives are common in kinase inhibitors and agents modulating neurotransmitter receptors. The molecule's potential to act as a bidentate hydrogen bond donor/acceptor system via the morpholine oxygen and the piperazine nitrogen (if protonated) could facilitate interactions with catalytic sites of enzymes involved in cancer proliferation (e.g., topoisomerases, HDACs) or microbial pathogenesis [6] [10]. Hybrids like coumarin-tagged triazole-morpholine structures have shown dual effectiveness against targets like the human estrogen receptor (hER) and cancer cell lines [1], providing a precedent for the design principle embodied by 1,4-Bis(morpholinoacetyl)piperazine.

Historical Evolution of Bis(morpholinoacetyl)piperazine Derivatives in Pharmacological Research

The development of bis(morpholinoacetyl)piperazine derivatives is situated within the broader historical trajectory of piperazine-based medicinal chemistry and the strategic incorporation of morpholine as a pharmacokinetic enhancer. This evolution reflects a shift towards increasingly sophisticated molecular hybrids designed for enhanced efficacy and multitarget engagement:

  • Early Piperazine Derivatives (Mid-20th Century - 1990s): Initial research focused on simple piperazine derivatives for neurological and parasitic diseases. Examples include the anthelmintic piperazine citrate and the antipsychotic trifluoperazine. These established piperazine's fundamental role in modulating CNS activity and basic pharmacokinetics [4] [9]. Research on symmetrical bis-piperazines, like 1,4-bis(3-aryl-2-propenoyl)piperazines, emerged, exploring their potential as anticancer agents by targeting tubulin or DNA, but often with limited selectivity or ADME optimization [5].

  • Rise of Morpholine in Drug Design (1990s - 2000s): Concurrently, morpholine gained prominence as a solubilizing and stabilizing moiety. Its integration into complex structures became evident, notably in kinase inhibitor development. Gefitinib metabolites and later Pictilisib showcased morpholine's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, improving potency and selectivity [6]. This period validated morpholine not just as a solubilizer but as a critical pharmacophoric element.

  • Hybridization Era and Linker Optimization (2000s - Present): The concept of deliberately linking piperazine and morpholine via spacers gained traction, driven by the need for multitarget ligands and improved drug-like properties. Key milestones include:

  • Chalcone-Piperazine-Morpholine Hybrids: Studies demonstrated that conjugating chalcones (natural product-derived enones with anticancer activity) to piperazine, often terminating in morpholine, significantly boosted cytotoxicity. Compound 5 (Chalcone-piperazine derivative) achieved an IC₅₀ of 0.19 µM against A549 lung cancer cells, vastly superior to cisplatin (11.54 µM) [5]. Research emphasized the critical role of linker length and composition.
  • Flavonoid-Piperazine Hybrids: Systematic studies, such as those on Oroxylin A derivatives, proved that attaching nitrogen heterocycles like piperazine or morpholine via alkylamino linkers to flavonoids dramatically increased antitumor potency. Derivatives like 3cc showed IC₅₀ values as low as 1.42 µM (HCT116 colon cancer), attributed to enhanced cellular uptake and potential novel mechanisms like necrosis induction [5].
  • Bis-Heterocyclic Systems: The synthesis and evaluation of complex symmetrical molecules bearing piperazine cores flanked by other heterocycles became prominent. Examples include 1,4-bis(1,3,4-thiadiazolyl)piperazines and 1,4-bis(1,2,4-triazolyl)piperazines exhibiting potent antibacterial activity, particularly against Gram-negative strains like E. coli, often linked to inhibition of targets like enoyl-ACP reductase (FabI) [10]. Molecular docking confirmed strong binding (∆G up to -9.62 kcal/mol) [10]. Similarly, bis-cyanoacrylamide-piperazine hybrids incorporating sulfamethoxazole moieties showed promising antimicrobial activity against RA-associated pathogens like Staphylococcus aureus (16.0 ± 1.0 mm inhibition zone) [8].
  • Advanced Synthetic Methodologies: Techniques like DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage emerged as efficient routes to functionalized piperazines, including unsymmetrical and complex derivatives, expanding the chemical space accessible for drug discovery [9]. The synthesis of symmetrical bis-monoterpene piperazines (e.g., 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine) demonstrated the application of these methods for creating chiral, complex hybrids targeting infections like tuberculosis [7].

Table 3: Historical Milestones in Piperazine-Morpholine Hybrid Development

Time PeriodKey DevelopmentsRepresentative Compounds/ClassesSignificance
Mid 20th C - 1990sSimple piperazine drugs; Early symmetrical bis-piperazines.Piperazine citrate (anthelmintic); Trifluoperazine (antipsychotic); 1,4-bis(arylpropenoyl)piperazinesEstablished piperazine as a core scaffold for CNS activity and PK modulation; Explored dimeric anticancer leads.
1990s - 2000sMorpholine recognized as key pharmacophore/solubilizer; Early piperazine kinase inhibitors.Gefitinib metabolites; Pictilisib (PI3K inhibitor)Validated morpholine's role in potency & solubility beyond simple excipients.
2000s - PresentRational linker-connected hybrids (Piperazine-Acetyl-Morpholine); Bis-heterocyclic systems; Advanced synthesis (DABCO cleavage).Chalcone-Piperazine-Morpholine (IC₅₀ 0.19µM A549) [5]; Bis(1,3,4-thiadiazole)piperazines [10]; Bis(cyanoacrylamide)piperazines [8]; Bis-monoterpene piperazines [7]Demonstrated power of hybridization & linker optimization; Achieved potent multitarget activity; Enabled complex chiral hybrids.

1,4-Bis(morpholinoacetyl)piperazine represents a contemporary embodiment of this historical progression. It integrates the validated piperazine core with the advantageous morpholine terminus, utilizing the optimized acetyl linker, within a symmetrical dimeric architecture. This design converges multiple successful historical strategies: dimeric symmetry for enhanced target engagement, the acetyl spacer for optimal pharmacophore presentation, and the fusion of piperazine (bioavailability/CNS potential) with morpholine (solubility/H-bonding/target affinity). While its specific pharmacological profile requires further elucidation, its structure positions it firmly within the lineage of advanced hybrid molecules designed to address the complexities of multifactorial diseases like cancer and drug-resistant infections through multitarget modulation [5] [6] [8].

Compounds Mentioned:

  • 1,4-Bis(morpholinoacetyl)piperazine
  • Imatinib
  • Aripiprazole
  • Sitagliptin
  • Ciprofloxacin
  • Gefitinib
  • Pictilisib
  • Linezolid (analogue)
  • Timolol
  • Fluoxetine derivatives
  • Chalcone-piperazine derivatives (e.g., Compound 5)
  • Oroxylin A derivatives (e.g., Compound 3cc)
  • Bis(1,3,4-thiadiazolyl)piperazines
  • Bis(1,2,4-triazolyl)piperazines
  • Bis-cyanoacrylamide-piperazine hybrids
  • 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

Properties

CAS Number

22764-36-9

Product Name

1,4-Bis(morpholinoacetyl)piperazine

IUPAC Name

2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone

Molecular Formula

C16H28N4O4

Molecular Weight

340.42 g/mol

InChI

InChI=1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2

InChI Key

WBCDLWBJYSNKGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2CCOCC2)C(=O)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.